1,1,3,3-Tetramethyldisiloxane
Overview
Description
1,1,3,3-Tetramethyldisiloxane is a bifunctional organosilane and the simplest member of the hydride-terminated polydimethylsiloxanes family . It is known for its stability in neutral pH environments and high reactivity with strong bases . This compound is widely used in organic synthesis due to its ability to selectively reduce various organic functional groups .
Preparation Methods
1,1,3,3-Tetramethyldisiloxane can be synthesized through several methods:
Hydrolysis of Chlorodimethylsilane: This method involves the careful hydrolysis of chlorodimethylsilane, which generates hydrogen chloride as a byproduct.
Hydrosilylation Reactions: This method uses hydrosilylation reactions of allyl derivatives with hydrosilanes in the presence of Karstedt’s catalyst.
Reduction of 1,1,3,3-Tetramethyl-1,3-dichloro-1,3-disiloxane: This method uses metal hydrides such as lithium aluminum hydride or sodium aluminum hydride in tetrahydrofuran.
Chemical Reactions Analysis
1,1,3,3-Tetramethyldisiloxane undergoes various types of chemical reactions:
Reduction Reactions: It serves as a mild reducing agent for the reduction of aldehydes to alkyl halides and the reduction of phosphine oxides to phosphines
Hydrosilylation Reactions: It reacts with alkenes and alkynes to form silicon-containing compounds.
Oxidative Cycloaddition: It can undergo oxidative cycloaddition with alkynes in the presence of supported gold nanoparticles.
Common reagents used in these reactions include Karstedt’s catalyst, metal hydrides, and supported gold nanoparticles . Major products formed include alkyl halides, phosphines, and silicon-containing compounds .
Scientific Research Applications
1,1,3,3-Tetramethyldisiloxane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1,3,3-Tetramethyldisiloxane involves its weakly hydridic Si−H bond, which allows for selective reduction of various organic functional groups . The Si−H bond is less reactive and more selective due to the relatively low electronegativity values of silicon and hydrogen . The compound’s reactivity can be modulated by the choice of catalysts and reaction conditions .
Comparison with Similar Compounds
1,1,3,3-Tetramethyldisiloxane is unique among hydride-terminated polydimethylsiloxanes due to its bifunctional nature and selective reactivity . Similar compounds include:
- 1,3-Dihydrotetramethyldisiloxane
- Bis(dimethylsilyl)ether
- Bis(dimethylsilyl)oxide
These compounds share similar structural features but differ in their reactivity and applications .
Properties
InChI |
InChI=1S/C4H12OSi2/c1-6(2)5-7(3)4/h1-4H3 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEKXPWNFQBJAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12OSi2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3052010 | |
Record name | 1,1,3,3-Tetramethyldisiloxane | |
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Molecular Weight |
132.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid; [Gelest MSDS] | |
Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
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CAS No. |
3277-26-7, 30110-74-8 | |
Record name | Disiloxane, 1,1,3,3-tetramethyl- | |
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Record name | 1,1,3,3-Tetramethyldisiloxane | |
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